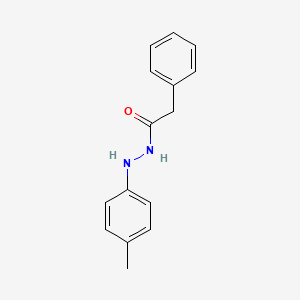
N'-(4-methylphenyl)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methylphenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound features a phenylacetohydrazide core with a 4-methylphenyl substituent, which imparts unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with phenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methylphenyl)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include azoles, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-(4-methylphenyl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anti-tubercular activity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-methylphenyl)-2-phenylacetohydrazide: shares similarities with other hydrazides, such as N’-phenylacetohydrazide and N’-(4-chlorophenyl)-2-phenylacetohydrazide.
N’-phenylacetohydrazide: Lacks the 4-methyl substituent, which can affect its reactivity and biological activity.
N’-(4-chlorophenyl)-2-phenylacetohydrazide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the 4-methylphenyl group in N’-(4-methylphenyl)-2-phenylacetohydrazide imparts unique steric and electronic properties, making it distinct from other hydrazides
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)16-17-15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
Clave InChI |
ITVVSSUPQNSDDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















